molecular formula C11H8BrNO2S B10772468 Mercaptoacrylate inhibitor of calpain 1

Mercaptoacrylate inhibitor of calpain 1

Cat. No.: B10772468
M. Wt: 298.16 g/mol
InChI Key: RLEKFRNXGFHPHZ-KMKOMSMNSA-N
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Description

Mercaptoacrylate inhibitors of calpain 1 are a class of compounds designed to inhibit the activity of calpain 1, a calcium-activated cysteine protease. Calpain 1 plays a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. Dysregulation of calpain 1 activity has been implicated in several pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercaptoacrylate inhibitors typically involves the reaction of mercaptoacrylic acid with various halogenated aromatic compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production of mercaptoacrylate inhibitors follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mercaptoacrylate inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mercaptoacrylate inhibitors of calpain 1 have a wide range of scientific research applications:

    Chemistry: Used as tools to study the role of calpain 1 in various chemical processes.

    Biology: Employed in research to understand the biological functions of calpain 1, including its role in cell motility and apoptosis.

    Medicine: Investigated for their potential therapeutic applications in treating diseases such as Alzheimer’s disease, rheumatoid arthritis, and ischemic strokes.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting calpain 1.

Mechanism of Action

Mercaptoacrylate inhibitors exert their effects by binding to the active site of calpain 1, thereby preventing its activation by calcium ions. The binding of the inhibitor to the active site blocks the catalytic activity of calpain 1, inhibiting its ability to cleave substrate proteins. This inhibition can prevent the downstream effects of calpain 1 activation, such as cell shape changes and migration .

Comparison with Similar Compounds

Similar Compounds

    Calpain 2 Inhibitors: Similar to calpain 1 inhibitors but target calpain 2, which requires higher calcium concentrations for activation.

    Cysteine Protease Inhibitors: Inhibit other cysteine proteases such as cathepsins.

    Serine Protease Inhibitors: Target serine proteases like trypsin and chymotrypsin.

Uniqueness

Mercaptoacrylate inhibitors of calpain 1 are unique due to their high specificity for calpain 1 and their ability to inhibit its activity at low nanomolar concentrations. This specificity makes them valuable tools for studying the precise role of calpain 1 in various biological processes and for developing targeted therapeutic agents .

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

(Z)-3-(5-bromo-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C11H8BrNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3-

InChI Key

RLEKFRNXGFHPHZ-KMKOMSMNSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=C(/C(=O)O)\S

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=C(C(=O)O)S

Origin of Product

United States

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